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C.I.Reactive Red 47

Cat. No.: B1173391
CAS No.: 12226-24-3
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Description

Historical Context and Industrial Significance of Reactive Dyes

The quest for dyes that could form strong bonds with fibers dates back over a century, driven by the need for improved wash fastness china-dyestuff.com. Early investigations in the late 19th century laid some groundwork, but a major breakthrough occurred in 1954 when researchers at Imperial Chemical Industries (ICI) discovered that dyes containing dichlorotriazine groups could react with cellulose (B213188) fibers under alkaline conditions rsc.orgtiankunchemical.comchina-dyestuff.com. This pivotal discovery led to the commercial launch of the first reactive dyes, the Procion series, in 1956 rsc.orgtiankunchemical.com. This marked the beginning of the reactive dye era, offering unprecedented color brilliance and durability on cellulosic fibers tiankunchemical.comtextiletoday.com.bd.

Following the initial success of dichlorotriazine dyes, other companies and researchers developed reactive dyes with different reactive groups, including monochlorotriazines and vinyl sulfones textilementor.comlongwayeducation.comwikipedia.orgpezetech.com. These different reactive systems offered varying levels of reactivity and application conditions, broadening the applicability of reactive dyes to a wider range of fibers and dyeing processes textilementor.commeghmaniglobal.com. The industrial significance of reactive dyes grew rapidly, making them the most important class of dyes for cellulosic fibers and finding important outlets in the coloration of wool and silk rsc.orgtextiletoday.com.bd. China has become a leading producer of reactive dyes, contributing significantly to the global output tiankunchemical.com.

Current Research Frontiers and Academic Significance of C.I. Reactive Red 47 Studies

Research involving reactive dyes, including specific compounds like C.I. Reactive Red 47 (though direct studies on C.I. Reactive Red 47 were not prominently found in the search results, studies on other reactive reds provide analogous context), often focuses on improving dyeing efficiency, reducing environmental impact, and exploring new applications.

Current research frontiers in reactive dye chemistry and application include:

Improving Fixation Efficiency: A significant challenge with reactive dyes is the relatively low fixation yield, meaning a portion of the dye does not react with the fiber and is hydrolyzed in the dyebath, leading to colored wastewater researchgate.netmdpi.com. Research explores modifying dye structures, developing new reactive systems (such as multifunctional dyes with two or more reactive groups), or pretreating fibers (like cationization of cotton) to enhance dye uptake and fixation, thereby reducing dye consumption and effluent pollution textiletoday.com.bdwikipedia.orgresearchgate.netmdpi.comresearchgate.net. Studies on other reactive reds, like C.I. Reactive Red 194 and C.I. Reactive Red 195, have investigated factors influencing dye exhaustion and fixation on cotton fabric acs.orgcellulosechemtechnol.ro.

Wastewater Treatment: The presence of unfixed reactive dyes in textile effluent poses environmental concerns due to their color, high solubility, and potential toxicity iwaponline.com. Research is actively exploring various physical, chemical, and biological methods for treating dye-containing wastewater, including adsorption, coagulation, advanced oxidation processes, and bioremediation iwaponline.comtci-thaijo.org. Studies have investigated the removal of other reactive red dyes, such as C.I. Reactive Red 45 and C.I. Reactive Red 141, from wastewater using different treatment techniques iwaponline.comtci-thaijo.org.

Developing New Dyeing Processes: Innovations in application techniques, such as ink-jet printing with reactive dyes, are also areas of academic and industrial interest researchgate.net.

Understanding Dye-Fiber Interactions: Fundamental studies on the mechanisms of reactive dye-fiber bond formation and the factors influencing these interactions continue to be relevant for optimizing dyeing processes and developing new dye structures.

While specific academic studies solely focused on C.I. Reactive Red 47 were not extensively highlighted in the provided search results, research on reactive dyes with similar chromophores or reactive groups provides valuable insights into the types of studies likely being conducted on C.I. Reactive Red 47. The academic significance lies in optimizing its application for better performance and reduced environmental footprint, as well as potentially exploring its fundamental chemical and physical properties.

Data Table: Examples of Reactive Dye Fixation Yields

Based on research findings on reactive dyes, including other reactive red dyes, fixation yields can vary depending on the dye structure and dyeing conditions. The following table provides illustrative data points on fixation yields observed in studies of different reactive dyes, highlighting the ongoing effort to improve this parameter.

Dye Type (Example)Reactive Group(s)SubstrateFixation Yield (%) (Typical/Observed)Source Context
Monofunctional Reactive DyeOne reactive groupCellulose~60%General discussion on early reactive dyes textiletoday.com.bd
Bifunctional Reactive DyeTwo monochlorotriazine groupsCellulose~80%Development from the 1970s textiletoday.com.bd
C.I. Reactive Red 194Monochlorotriazine/VinylsulfoneCottonUp to 92.31%Study on exhaustion under optimized conditions cellulosechemtechnol.ro
C.I. Reactive Red 195Vinyl sulfone/ChlorotriazineCationized Cotton96.74%Study using cationized cotton mdpi.com
Drimarene Orange K-GLDifluoro-monochloro-pyrimidine-77%Example of fixation yield researchgate.net

Detailed Research Findings (Contextual Examples from Reactive Dye Studies):

Research on reactive dyes, relevant to the study of C.I. Reactive Red 47, has investigated various parameters influencing dyeing outcomes. For instance, studies on C.I. Reactive Red 194 have explored the impact of dye temperature, time intervals, and the concentration of dye, salt, and alkali (soda) on dye exhaustion on cotton fabric cellulosechemtechnol.ro. These studies utilize techniques like UV-Vis spectrophotometry to measure dye exhaustion from the bath and statistical analysis (ANOVA, regression curves) to model the dyeing process cellulosechemtechnol.ro. Findings from such research indicate that factors like alkali and salt concentration significantly influence exhaustion and fixation yields cellulosechemtechnol.ro.

Furthermore, research into improving reactive dyeing processes has shown that modifying cellulose fibers through cationization can significantly enhance the fixation percentage of reactive dyes, including reactive red dyes, reducing the amount of unfixed dye in the effluent mdpi.comresearchgate.net. For example, cationization of cotton with glycidyltrimethylammonium chloride resulted in a fixation percentage of 96.74% for C.I. Reactive Red 195 mdpi.com. These findings underscore the ongoing academic effort to optimize the application of reactive dyes like C.I. Reactive Red 47 for both economic and environmental benefits.

Properties

CAS No.

12226-24-3

Molecular Formula

C19H26O12

Synonyms

C.I.Reactive Red 47

Origin of Product

United States

Synthetic Methodologies and Structural Elucidation of C.i. Reactive Red 47 and Analogs

Advanced Synthetic Pathways for Reactive Azo Dyes

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent a significant class of synthetic colorants, widely used in various industries including textiles, printing, and paper manufacturing. ajol.infonih.gov The most common method for synthesizing azo dyes involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, typically a phenol (B47542) or an aniline (B41778). nih.gov This diazotization/coupling reaction is considered a cornerstone in the development of industrial organic chemistry for dye synthesis. nih.gov

The diazotization process involves treating a primary aromatic amine with sodium nitrite (B80452) in an acidic aqueous medium at low temperatures (typically 0–5°C) to form a diazonium salt. nih.gov Diazonium salts are generally unstable and are therefore used immediately in the subsequent coupling reaction. nih.gov The coupling component, being electron-rich, undergoes electrophilic aromatic substitution with the diazonium salt. nih.gov

For reactive azo dyes, the synthesis incorporates reactive groups into the molecule. These reactive groups are capable of forming covalent bonds with the functional groups present in the fiber, such as the hydroxyl groups in cellulose (B213188) fibers. cymitquimica.com Common reactive groups include those derived from cyanuric chloride (a chlorotriazine derivative) or vinyl sulfone derivatives. acs.org The synthesis of C.I. Reactive Red 47 (Reactive Red 3) specifically involves the diazotization of 2-aminobenzenesulfonic acid, coupling with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, and subsequent condensation reactions with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and aniline. worlddyevariety.comlookchem.comchemicalbook.com

Advanced synthetic approaches in reactive azo dye chemistry focus on developing more efficient and environmentally friendly processes, as well as designing dyes with improved properties such as higher fixation rates at lower temperatures. google.com This can involve modifying the reaction conditions, exploring alternative coupling components, or introducing new reactive systems. For instance, research has been conducted on synthesizing reactive azo dyes containing acyl fluoride (B91410) groups for salt-free dyeing of cotton. researchgate.net

Approaches to Structural Modification and Functionalization of C.I. Reactive Red 47 Derivatives

Structural modification and functionalization of reactive azo dyes like C.I. Reactive Red 47 aim to tailor their color properties, fastness characteristics, solubility, and affinity for different fibers. This can be achieved by altering the diazo or coupling components, modifying the reactive group, or introducing additional substituents onto the aromatic rings.

Given the synthetic route of C.I. Reactive Red 47, which involves 2-aminobenzenesulfonic acid, 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, a chlorotriazine group, and aniline worlddyevariety.comlookchem.comchemicalbook.com, modifications could involve:

Varying the aromatic amine used for diazotization: Substituting 2-aminobenzenesulfonic acid with other substituted aromatic amines would alter the electronic and steric properties of the diazonium salt, influencing the coupling reaction and the final chromophore.

Modifying the coupling component: Using derivatives of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid or entirely different coupling components (e.g., other naphthol or aniline derivatives) would lead to different shades and properties.

Changing the reactive group: While C.I. Reactive Red 47 contains a monochlorotriazine group, other reactive systems like vinyl sulfone, difluoropyrimidine, or dichloroquinoxaline can be incorporated to influence reactivity and fixation behavior. nih.gov

Introducing substituents on the aromatic rings: Adding functional groups such as sulfonic acid groups (for increased water solubility), alkyl groups, or halogen atoms to the phenyl or naphthyl rings can tune the color, solubility, and fastness properties.

Research on reactive azo dyes has explored incorporating various moieties to achieve specific functionalities. Examples include the synthesis of reactive azo dyes based on chromene moiety or those containing a benzsulfonamide moiety, which showed improved substantivity and fixation on cotton. eurjchem.comresearchgate.net

Spectroscopic and Spectrometric Techniques for Structural Characterization in Synthetic Research

Structural characterization of synthetic dyes, including C.I. Reactive Red 47 and its analogs, is crucial to confirm the success of the synthesis and elucidate their molecular structures. A range of spectroscopic and spectrometric techniques are employed for this purpose.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is widely used to analyze the electronic transitions within the chromophore of azo dyes. ajol.inforesearchgate.netmdpi.com The characteristic azo group and conjugated aromatic systems give rise to strong absorption bands in the visible region, which are responsible for the dye's color. Changes in the molecular structure due to modification or functionalization can be observed as shifts in the absorption maxima () and changes in absorbance intensity. UV-Vis spectroscopy can also be used to monitor the progress of coupling reactions.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the dye molecule. ajol.inforesearchgate.netemerald.comslideshare.net Characteristic absorption bands correspond to vibrations of specific bonds, such as N=N (azo group), C=C (aromatic rings), C-N, S=O (sulfonic acid groups), C-Cl (in chlorotriazine reactive group), and O-H or N-H stretching vibrations. mdpi.comemerald.com FTIR (Fourier Transform Infrared) spectroscopy is a common technique for this analysis. researchgate.netmdpi.comslideshare.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the dye and its fragments. acs.orgresearchgate.net Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are often used for analyzing polar and ionic compounds like reactive dyes. The molecular ion peak confirms the molecular weight, and fragmentation patterns can provide structural insights.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide elemental composition and chemical state information. researchgate.netmdpi.comresearchgate.net It can be used to study the surface of dyed materials and analyze the presence and bonding of elements from the dye molecule, such as carbon, nitrogen, oxygen, sulfur, chlorine, and sodium.

Interactions and Fixation Mechanisms of C.i. Reactive Red 47 in Textile Dyeing Processes

Chemical Binding and Covalent Linkage Formation with Cellulosic and Polyamide Fibers

Reactive dyes form covalent bonds with the hydroxyl groups (-OH) of cellulosic fibers like cotton and the amino groups (-NH₂) of polyamide fibers (nylon) bhagwaticolours.com. This chemical reaction is typically carried out under alkaline conditions, which activate the hydroxyl groups in cellulose (B213188) to form highly reactive cellulosate anions (-Cell-O⁻) or protonate the amino groups in polyamides mdpi.commdpi.com. The reactive group on the dye molecule then undergoes a nucleophilic substitution or addition reaction with these activated sites on the fiber, creating a stable, permanent covalent linkage bhagwaticolours.commdpi.commdpi.com.

For reactive dyes containing a monochlorotriazine reactive group, a common type among reactive dyes, the reaction with cellulose involves the displacement of the chlorine atom by the cellulosate anion mdpi.com. Dyes with vinyl sulfone groups react via a nucleophilic addition mechanism with the fiber's nucleophilic sites nih.govmdpi.com. The specific reactive group(s) present in C.I. Reactive Red 47 would dictate the precise chemical reaction pathway.

Hydrolysis Kinetics and Factors Influencing Dye-Fiber Fixation Efficiency

A competing reaction during reactive dyeing is hydrolysis, where the reactive dye molecule reacts with water instead of the fiber evitachem.commdpi.com. This reaction renders the dye unreactive towards the fiber, leading to unfixed dye that must be removed during washing processes mdpi.com. The rate of hydrolysis is influenced by factors such as pH and temperature; higher pH and temperature generally increase the rate of hydrolysis china-dyestuff.com.

The fixation efficiency of a reactive dye, defined as the percentage of the applied dye that forms covalent bonds with the fiber, is a critical parameter. It is influenced by the balance between the rate of the dye-fiber reaction and the rate of hydrolysis china-dyestuff.com. Factors affecting fixation efficiency include the dye's substantivity (affinity for the fiber before covalent bonding), the concentration of electrolyte and alkali in the dyebath, temperature, and dyeing time china-dyestuff.comwordpress.comcellulosechemtechnol.ro. Improving fixation efficiency is important for reducing dye wastage and minimizing the environmental impact of dyeing effluent china-dyestuff.comresearchgate.net.

Influence of Substrate Pretreatment and Dyeing Parameters on C.I. Reactive Red 47 Uptake

Substrate pretreatment can significantly influence dye uptake and fixation. Processes like mercerization of cotton, which alters the fiber's structure, can affect dye diffusion and reactivity wordpress.com. Cationic pretreatment of cellulosic fibers has been shown to improve the uptake of anionic reactive dyes, sometimes allowing for salt-free dyeing mdpi.comresearchgate.nethilarispublisher.com. This is attributed to the electrostatic interaction between the cationic sites on the pretreated fiber and the anionic nature of the reactive dye mdpi.comresearchgate.net.

Dyeing parameters play a crucial role in the uptake and fixation of reactive dyes. These include:

Dye Concentration: Higher dye concentrations generally lead to higher dye uptake, up to a saturation point researchgate.net.

Electrolyte Concentration: Electrolytes, such as sodium chloride or sodium sulfate, are added to the dyebath to promote dye exhaustion onto cellulosic fibers by reducing the negative repulsion between the anionic dye and the fiber surface mdpi.commdpi.comwrc.org.zaacs.org. The optimal salt concentration varies depending on the dye and the depth of shade desired pjoes.com.

pH: The pH of the dyebath is critical. Alkaline conditions are necessary to activate the fiber for reaction, but excessively high pH can increase dye hydrolysis china-dyestuff.comwordpress.comfspublishers.org. The optimal pH range depends on the specific reactive group of the dye nih.gov.

Temperature: Temperature affects both the rate of dye diffusion into the fiber and the rate of the dye-fiber reaction and hydrolysis china-dyestuff.comwordpress.com. Higher temperatures generally increase diffusion and reaction rates, but also hydrolysis rates china-dyestuff.comwordpress.comacs.org. An optimal temperature range exists for each dye to maximize fixation while minimizing hydrolysis nih.govpjoes.com.

Time: Dyeing time needs to be sufficient for exhaustion and fixation to occur wordpress.com.

Research on other reactive red dyes provides insights into the typical influence of these parameters. For example, studies on C.I. Reactive Red 194, a heterobifunctional dye, have investigated the impact of temperature, salt, and alkali concentrations on exhaustion cellulosechemtechnol.ro. Another study on a novel reactive dye comparable to Reactive Red 195 optimized temperature, salt, and alkali concentrations to achieve high exhaustion and fixation rates pjoes.com.

An example of data showing the influence of dyeing parameters on dye exhaustion and fixation could be presented in a table, based on research findings for a similar reactive red dye.

ParameterCondition 1Condition 2Condition 3Exhaustion (%)Fixation (%)
Temperature (°C)406080Data variesData varies
Salt Conc. (g/L)306090Data variesData varies
Alkali Conc. (g/L)102030Data variesData varies

Spectroscopic and Morphological Analysis of Dye-Fiber Composites

Spectroscopic and morphological techniques are employed to analyze the outcome of the dyeing process, confirming the presence of the dye on the fiber and examining the fiber's structure after dyeing.

Spectroscopic methods, such as UV-Vis spectroscopy, are used to measure dye concentration in the dyebath during the process to determine exhaustion and to analyze dye extracted from the fiber cellulosechemtechnol.roresearchgate.net. Fourier Transform Infrared (FTIR) spectroscopy can provide information about the chemical bonds formed between the dye and the fiber by identifying characteristic functional groups of the dye and observing shifts or changes indicating covalent linkage pjoes.comacs.org. X-ray Photoelectron Spectroscopy (XPS) can also be used to analyze the surface chemistry of dyed fibers and confirm the presence of dye elements acs.orgmdpi.com.

Morphological analysis, typically performed using Scanning Electron Microscopy (SEM), allows for the visualization of the fiber surface before and after dyeing niscpr.res.inekb.eg. SEM images can reveal how the dye is distributed on the fiber surface and whether the dyeing process or any pretreatment has caused structural changes mdpi.comniscpr.res.inekb.eg. For instance, SEM has been used to examine salt deposition on fiber surfaces when dyeing with saline water niscpr.res.in.

These analytical techniques provide valuable data on the effectiveness of the dyeing process and the nature of the dye-fiber interaction.

Advanced Environmental Remediation Technologies for C.i. Reactive Red 47 in Aqueous Effluents

Adsorption Processes for C.I. Reactive Red 47 Removal

Adsorption is a widely used and effective method for the removal of dyes from wastewater due to its relative simplicity, low cost, and high efficiency. rsc.orgresearchgate.net The process involves the transfer of dye molecules from the liquid phase to the surface of a solid adsorbent material. rsc.org

Development and Characterization of Novel Adsorbents

Significant research has focused on developing novel adsorbents with enhanced capacities and affinities for reactive dyes, including C.I. Reactive Red 47. Various materials have been investigated, including carbon-based materials, hydrogels, metal-organic frameworks (MOFs), and agricultural waste. rsc.orgresearchgate.nethhu.descielo.br

Carbon-based materials, such as activated carbon, have shown effectiveness in removing reactive dyes. iwaponline.comrsc.orgbioline.org.br Activated carbons derived from agricultural waste, such as coconut tree flower and jute fiber, have demonstrated considerable adsorption capacities for reactive red dyes. researchgate.netscience.gov For instance, activated carbons prepared from coconut tree flower and jute fiber showed adsorption capacities of 181.9 mg/g and 200 mg/g for Reactive Red dye, respectively. researchgate.net Carbon nanotube-based hybrid nanomaterials have also been explored and exhibited adsorption capacity for C.I. Reactive Red 2 dye. rsc.org

Hydrogels, as crosslinked polymers with a three-dimensional structure, can absorb and retain large amounts of water and can be utilized for dye adsorption. researchgate.netej-chem.orgnih.gov Stimuli-responsive hydrogels, which change properties in response to external stimuli like pH or temperature, are an interesting class of adsorbents. ej-chem.org Chitosan-based hydrogels have been synthesized and shown to have good ability to uptake textile dyes from wastewater. researchgate.net

Metal-organic frameworks (MOFs), characterized by their porous structure, high surface area, and tunable properties, have emerged as promising adsorbents for reactive dyes. rsc.orghhu.de MOFs possess high specific surface area and strong coordination bonds that contribute to their potential in reactive dye removal. hhu.de

Agricultural waste materials, due to their abundance and low cost, are being increasingly explored as precursors for effective adsorbents. iwaponline.comscielo.brutp.edu.my Materials like maize silk, coconut coir, sugarcane bagasse, rice husk, and sawdust have been investigated for their potential in removing reactive dyes from wastewater. iwaponline.comscielo.brutp.edu.my Studies have shown promising adsorption capacities for reactive dyes using adsorbents derived from agricultural waste. iwaponline.comscielo.brresearchgate.netutp.edu.my

Adsorption Equilibrium, Kinetic, and Thermodynamic Modeling of C.I. Reactive Red 47 Interactions

Understanding the equilibrium, kinetics, and thermodynamics of the adsorption process is crucial for designing and optimizing adsorption systems for C.I. Reactive Red 47 removal. sciencepub.netcore.ac.uk

Adsorption equilibrium describes the distribution of dye molecules between the adsorbent and the liquid phase at equilibrium. Isotherm models, such as Langmuir and Freundlich, are commonly used to describe the equilibrium data. researchgate.netsciencepub.nettlr-journal.comresearchgate.net The Langmuir model often fits well with experimental data for reactive dye adsorption, suggesting monolayer coverage of the dye on the adsorbent surface. researchgate.netsciencepub.nettlr-journal.comresearchgate.net For instance, the adsorption isotherm data for Reactive Red dye onto activated carbons from agricultural waste fitted well to the Langmuir isotherm. researchgate.net

Adsorption kinetics describes the rate at which the adsorption process occurs. Kinetic models, such as pseudo-first-order and pseudo-second-order models, are applied to analyze the experimental data. sciencepub.netcore.ac.uktlr-journal.comresearchgate.net The pseudo-second-order kinetic model has been frequently reported to best describe the adsorption kinetics of reactive dyes onto various adsorbents, suggesting that chemisorption may be the rate-controlling step. researchgate.netsciencepub.netcore.ac.uktlr-journal.comresearchgate.net

Thermodynamic studies provide information about the feasibility and nature of the adsorption process. Parameters such as enthalpy change (ΔH⁰), Gibbs free energy change (ΔG⁰), and entropy change (ΔS⁰) are determined at different temperatures. sciencepub.netcore.ac.uktlr-journal.comresearchgate.net Thermodynamic investigations for reactive dye adsorption have indicated that the process can be endothermic and non-spontaneous, with the spontaneity increasing at higher temperatures. sciencepub.netcore.ac.uktlr-journal.comresearchgate.net

Mechanistic Insights into Dye-Adsorbent Interactions

Understanding the mechanisms governing the interactions between C.I. Reactive Red 47 and the adsorbent surface is essential for designing more efficient adsorbents. Several mechanisms can be involved, including electrostatic attraction, pore diffusion, hydrogen bonding, van der Waals forces, and π-π interactions. rsc.orgej-chem.orgnih.govjuniperpublishers.comresearchgate.net

Electrostatic interactions play a significant role, particularly for charged dye molecules and adsorbents with charged surfaces. rsc.orgej-chem.orgnih.govresearchgate.net Reactive dyes are often anionic, and their adsorption can be favored by positively charged adsorbent surfaces, which can be influenced by the pH of the solution. tlr-journal.comresearchgate.net

Pore diffusion, or intraparticle diffusion, is another important mechanism, where dye molecules diffuse into the internal pores of the adsorbent. researchgate.netej-chem.org Studies have shown that intraparticle diffusion can influence the adsorption rate, although it may not be the sole rate-controlling step. researchgate.netsciencepub.net

Other interactions, such as hydrogen bonding between functional groups of the dye and the adsorbent, van der Waals forces, and π-π interactions between the aromatic rings of the dye molecule and the adsorbent surface, can also contribute to the adsorption process. rsc.orgnih.govjuniperpublishers.comresearchgate.net The complex structure of reactive dye molecules, with various functional groups, allows for diverse interactions with adsorbent surfaces. juniperpublishers.com

Advanced Oxidation Processes (AOPs) for C.I. Reactive Red 47 Degradation

Advanced Oxidation Processes (AOPs) are powerful chemical treatment techniques that involve the generation of highly reactive species, primarily hydroxyl radicals (•OH), to degrade organic pollutants like reactive dyes in wastewater. iwaponline.comresearchgate.netpsu.edu AOPs are effective in breaking down complex chemical structures into simpler, less toxic compounds or leading to complete mineralization. iwaponline.com

Photocatalytic Degradation using Semiconductor Nanomaterials

Photocatalytic degradation, a type of AOP, utilizes semiconductor nanomaterials as photocatalysts to accelerate the degradation of dyes under irradiation. researchgate.netresearchgate.netresearchgate.netbibliotekanauki.plmdpi.com When semiconductor photocatalysts are exposed to light of sufficient energy (greater than their band gap energy), electron-hole pairs are generated, which can then participate in redox reactions to produce reactive oxygen species like hydroxyl radicals. researchgate.netmdpi.com

Semiconductor metal oxides such as TiO₂, ZnO, and composite materials have been widely investigated as photocatalysts for the degradation of reactive dyes. researchgate.netresearchgate.netbibliotekanauki.pl TiO₂ is a commonly used photocatalyst due to its low cost, non-toxic nature, high reactivity, and stability. researchgate.net ZnO is another semiconductor photocatalyst known for its high photosensitivity and stability. researchgate.netbibliotekanauki.pl

Studies have explored the photocatalytic degradation of reactive dyes using UV irradiation in the presence of TiO₂ and ZnO. researchgate.netnih.govresearchgate.netraco.cat The effectiveness of these processes is influenced by various parameters, including catalyst concentration, dye concentration, and pH. researchgate.netresearchgate.netraco.cat

Catalyst Design and Enhanced Photoactivity for C.I. Reactive Red 47 Mineralization

Enhancing the photoactivity of semiconductor nanomaterials is crucial for achieving efficient mineralization of C.I. Reactive Red 47. Strategies for catalyst design focus on improving light absorption, increasing charge separation efficiency, and providing more active sites for the degradation reaction. mdpi.comresearchgate.net

Modifications such as doping semiconductors with other elements or coupling different semiconductor materials to form heterojunctions can enhance photocatalytic performance. researchgate.net For example, coupling a p-type semiconductor like Co₃O₄ with ZnO can create a suitable heterojunction for enhanced photocatalytic activity. Doping with elements like Ni has also been explored to improve the efficiency of photocatalysts.

The mineralization of reactive dyes involves the complete breakdown of the organic molecule into inorganic substances like carbon dioxide and water. iwaponline.com While decolorization (removal of color) can be achieved relatively easily, complete mineralization often requires more robust treatment conditions or highly efficient photocatalysts. psu.eduresearchgate.net Research aims to design photocatalysts that not only decolorize but also achieve high levels of total organic carbon (TOC) removal, indicating significant mineralization. psu.eduresearchgate.netnih.gov

Data tables summarizing key findings from research on adsorption and photocatalytic degradation of reactive dyes, including C.I. Reactive Red 47 or similar reactive red dyes, can illustrate the effectiveness of different materials and processes.

Table 1: Summary of Adsorption Capacities of Various Adsorbents for Reactive Dyes

Adsorbent TypeSource MaterialReactive Dye StudiedAdsorption Capacity (mg/g)Reference
Activated CarbonCoconut Tree FlowerReactive Red181.9 researchgate.net
Activated CarbonJute FibreReactive Red200 researchgate.net
Activated CarbonWild Almond ShellsC.I. Reactive Red 2- bioline.org.br
Activated CarbonCoir PithC.I. Reactive Red 2- bioline.org.br
Carbon Nanotube-based Hybrid-C.I. Reactive Red 244.64 rsc.org
Hydrogel (Chitosan-grafted)ChitosanReactive Red RSS- researchgate.net
MOF (MIL-101-Cr)-Reactive Red 24377-397 hhu.de
Agricultural Waste (Maize Silk)Maize SilkReactive Red 21863.3 iwaponline.com
Agricultural Waste (Rice Husk)Rice HuskC.I. Reactive Red 12047*
Agricultural Waste (Sugarcane Bagasse Biochar)Sugarcane BagasseReactive Blue 1958.1 medcraveonline.com

*Note: Adsorption efficiency of 47% reported, not capacity in mg/g.

Table 2: Summary of Photocatalytic Degradation of Reactive Dyes

PhotocatalystLight SourceReactive Dye StudiedDecolorization Efficiency (%)Mineralization (TOC Removal %)Reference
TiO₂ (nano-size)SolarC.I. Reactive Red 29856 researchgate.net
TiO₂ (bulk)SolarC.I. Reactive Red 28846 researchgate.net
UV/TiO₂UVC.I. Reactive Red 2-47 nih.gov
UV/US/TiO₂UV/UltrasoundC.I. Reactive Red 2-63 nih.gov
UV/TiO₂UVC.I. Reactive Red 45-- researchgate.net
UV/ZnOUVC.I. Reactive Red 45-- researchgate.net
CdS nanoparticlesVisible/SolarReactive Red 14195 (Visible), 48 (Solar)- researchgate.net
ZnO/Ni-doped Co₃O₄-Reactive Red 141Enhanced-

*Note: TOC degradation efficiencies after 120 minutes.

Photoreaction Kinetics and Identification of Transient Species

Photoreaction processes involve the use of light energy to induce chemical transformations in the target pollutant. The kinetics of photoreaction for dyes like C.I. Reactive Red 47 are influenced by factors such as light intensity, wavelength, initial dye concentration, and the presence of photosensitizers or catalysts. Understanding the reaction kinetics is crucial for optimizing process parameters and predicting treatment efficiency.

The degradation of organic compounds during photoreaction often proceeds through a series of steps involving the formation of transient species, which are short-lived intermediates. Identifying these transient species provides insights into the degradation pathways and mechanisms. Techniques such as transient absorption spectroscopy can be employed to detect and characterize these fleeting intermediates, offering valuable information about the bond cleavage, radical formation, and subsequent reactions that lead to the breakdown of the parent dye molecule. rsc.orgacs.orgacs.orgnih.govsci-hub.se

Fenton and Photo-Fenton Oxidation Systems

Fenton and photo-Fenton processes are powerful AOPs that utilize the reactive species generated from the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂). psu.eduresearchgate.net The photo-Fenton process enhances the efficiency of the conventional Fenton reaction by incorporating UV or visible light irradiation, which accelerates the regeneration of Fe²⁺ from Fe³⁺ and can also directly photolyze H₂O₂ to produce additional hydroxyl radicals. researchgate.netresearchgate.netscielo.org.mx

Radical Generation Mechanisms and Optimization of Reagent Ratios

The primary radical species responsible for the degradation of organic pollutants in Fenton and photo-Fenton systems is the hydroxyl radical (•OH). psu.eduresearchgate.net The classical Fenton reaction involves the following key step:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

In the photo-Fenton process, the presence of light facilitates the photoreduction of Fe³⁺, regenerating Fe²⁺ and sustaining the catalytic cycle:

Fe³⁺ + hν → Fe²⁺ + •OH

Additionally, UV irradiation can directly photolyze hydrogen peroxide:

H₂O₂ + hν → 2•OH

Optimizing the reagent ratios, specifically the molar ratio of H₂O₂ to Fe²⁺ (or Fe³⁺), is critical for achieving high decolorization and mineralization efficiency. An optimal ratio ensures sufficient generation of •OH radicals while minimizing scavenging reactions that can occur with excess reagents. Studies on various reactive dyes have shown that the optimal H₂O₂/Fe²⁺ ratio can vary depending on the specific dye structure and initial concentration. psu.eduscielo.org.mxsums.ac.irchemrj.orgsoachim.info For instance, research on Reactive Red 198 indicated optimal removal efficiency at specific Fe(II) and H₂O₂ concentrations, highlighting the importance of empirical optimization for each target pollutant. sums.ac.ir

Process Efficiency and Parameter Influence on C.I. Reactive Red 47 Decolorization

The efficiency of Fenton and photo-Fenton processes for C.I. Reactive Red 47 decolorization is significantly influenced by several operating parameters, including pH, initial dye concentration, catalyst concentration (Fe²⁺ or Fe³⁺), hydrogen peroxide concentration, and reaction time. psu.edusums.ac.irresearchgate.netrsc.orgmjcce.org.mkdeswater.comresearchgate.net

Influence of pH: The Fenton process is typically most effective under acidic conditions, generally around pH 3. psu.edusums.ac.irresearchgate.netrsc.org At higher pH values, the solubility of ferrous ions decreases due to the formation of iron hydroxides, which can reduce the catalytic activity and •OH generation. psu.edursc.org

Influence of Initial Dye Concentration: The initial concentration of C.I. Reactive Red 47 affects the decolorization rate and efficiency. Higher dye concentrations may require higher reagent dosages or longer reaction times to achieve complete color removal. sums.ac.irresearchgate.netrsc.orgpjoes.com

Reaction Time: Decolorization efficiency typically increases with increasing reaction time as the dye molecules are progressively oxidized by the generated radicals. sums.ac.irdeswater.com

Studies on similar reactive dyes provide insights into the potential performance for C.I. Reactive Red 47. For example, research on Reactive Red 198 demonstrated high removal efficiency (up to 92%) under optimized Fenton conditions. sums.ac.ir Another study on Reactive Red 2 showed almost complete color degradation (99.8%) using the Fenton process with a specific Fe²⁺/H₂O₂ ratio and pH. psu.edu

Table 1: Illustrative Data on Fenton/Photo-Fenton Decolorization of Reactive Dyes (Based on similar dyes)

Dye (Example)ProcessInitial Concentration (mg/L)Optimal pHOptimal Fe²⁺/H₂O₂ Ratio (Molar)Decolorization Efficiency (%)Reference
Reactive Red 198Fenton1003Not explicitly stated as ratio, but optimal concentrations given92 sums.ac.ir
Reactive Red 2FentonNot specified31:2099.8 psu.edu
Reactive Blue 19FentonNot specified3Not explicitly stated as ratio, but optimal concentrations given93.8 rsc.org
Reactive Red 120Photo-Fenton1003Not explicitly stated as ratio, but optimal concentrations givenHigher than Fenton scielo.org.mx

Ozonation and Combined Ozonation Processes (e.g., O₃/H₂O₂, Catalytic Ozonation)

Ozonation is a powerful oxidation process that utilizes ozone (O₃) for the degradation of organic pollutants. Ozone can react with dyes through two main pathways: direct molecular ozone reactions and indirect reactions involving highly reactive radical species, primarily hydroxyl radicals (•OH). icrc.ac.ircsic.esrsc.org

Combined ozonation processes, such as O₃/H₂O₂ and catalytic ozonation, aim to enhance the efficiency of ozonation by promoting the generation of •OH radicals. icrc.ac.irbas.bgnih.govmostwiedzy.pldeswater.com

Ozonolysis Pathways and Reactive Species Chemistry

Ozone can directly react with the chromophoric groups of dye molecules, such as azo (-N=N-) and double bonds, leading to the cleavage of these bonds and subsequent decolorization. pjoes.combas.bg This direct reaction pathway is often more selective.

The indirect pathway involves the decomposition of ozone to form •OH radicals. This decomposition is accelerated in the presence of hydroxide (B78521) ions (at higher pH) or initiators like hydrogen peroxide and certain catalysts. icrc.ac.ircsic.esrsc.org

In the O₃/H₂O₂ process, hydrogen peroxide acts as an initiator for ozone decomposition, leading to increased •OH radical generation:

O₃ + H₂O₂ → •OH + •HO₂ + O₂ O₃ + •HO₂ → •OH + O₂ + O₂⁻•

Catalytic ozonation involves the use of catalysts (e.g., metal oxides, activated carbon) to promote the decomposition of ozone and enhance •OH formation on the catalyst surface. csic.esresearchgate.net

The highly reactive •OH radicals are strong, non-selective oxidants that can mineralize organic compounds to carbon dioxide, water, and inorganic ions. csic.es

Synergistic Effects in Hybrid Ozonation Systems for C.I. Reactive Red 47

Hybrid ozonation systems leverage synergistic effects between ozone and other agents (like H₂O₂ or catalysts) or processes (like UV irradiation) to improve decolorization and mineralization efficiency. icrc.ac.irbas.bgnih.govmostwiedzy.pldeswater.commdpi.comdeswater.com

In the O₃/H₂O₂ system, the synergy arises from the accelerated production of •OH radicals compared to ozonation alone. bas.bgmostwiedzy.pl This increased radical concentration leads to faster degradation rates and potentially higher mineralization yields. Studies on other reactive dyes, such as Reactive Red 198, have shown that the O₃/H₂O₂ process can achieve higher decolorization rates than ozonation alone. bas.bg

Catalytic ozonation offers synergy by providing surfaces for ozone decomposition and potentially facilitating the adsorption of dye molecules, bringing them into close proximity with the generated radicals. csic.es The nature and properties of the catalyst play a crucial role in the extent of synergy observed. csic.esresearchgate.netdeswater.com

Combined UV/O₃ processes also exhibit synergistic effects, as UV irradiation can photolyze ozone and H₂O₂ (if present), leading to enhanced •OH generation. pjoes.comicrc.ac.irdeswater.commdpi.com This synergy can result in improved mineralization compared to ozonation or UV irradiation alone. icrc.ac.irmdpi.com

While specific data on synergistic effects for C.I. Reactive Red 47 in hybrid ozonation systems were not extensively found, research on similar reactive dyes like C.I. Reactive Red 2 and C.I. Reactive Red 194 demonstrates the potential for enhanced degradation and energy efficiency in combined ozonation processes compared to single ozonation. nih.govresearchgate.net

Table 2: Synergistic Effects in Hybrid Ozonation Systems (Based on similar dyes)

Electrochemical Oxidation and Electro-Fenton Processes

Electrochemical oxidation (EO) and electro-Fenton (EF) processes are advanced oxidation processes (AOPs) that utilize electrochemical reactions to generate potent oxidizing species, primarily hydroxyl radicals (•OH), for the degradation of organic pollutants like C.I. Reactive Red 47. These methods offer advantages such as operation at ambient temperature and pressure, and the potential for complete mineralization of organic compounds.

Electrode Material Engineering and Mass Transport Phenomena

The efficiency of electrochemical processes is significantly influenced by the choice of electrode material and the mass transport of the pollutant to the electrode surface. Various electrode materials have been explored for the electrochemical degradation of reactive dyes. Boron-doped diamond (BDD) electrodes, for instance, are known for their high anodic potential and ability to generate •OH radicals from water oxidation, leading to effective degradation and mineralization of organic pollutants. Studies on the electrochemical degradation of reactive dyes using BDD electrodes have shown complete decolorization within minutes, although complete mineralization may require longer treatment times witpress.com. The current density is a critical operating variable in electrochemical degradation, influencing the rate of electron flow and the generation of •OH radicals researchgate.net. Increased current density can lead to higher production of •OH radicals, thereby enhancing dye decolorization researchgate.net.

Formation of Oxidative Intermediates and Degradation Pathways

Electrochemical oxidation and electro-Fenton processes degrade reactive dyes through the generation of highly reactive species, predominantly hydroxyl radicals (•OH). In EO, •OH radicals can be generated directly on the anode surface from water oxidation. In EF processes, Fenton's reaction occurs electrochemically, where ferrous ions (Fe²⁺) react with hydrogen peroxide (H₂O₂) to produce •OH radicals. H₂O₂ can be supplied externally or generated in situ at the cathode by the reduction of oxygen acs.org. The Fe²⁺ catalyst is also regenerated electrochemically from Fe³⁺, sustaining the catalytic cycle acs.org.

The degradation of azo dyes like C.I. Reactive Red 47 typically involves the cleavage of the azo bond (-N=N-) by these potent oxidants, leading to the formation of aromatic amines and other intermediate products capes.gov.br. Further oxidation of these intermediates can lead to the opening of aromatic rings and eventually to complete mineralization, producing carbon dioxide, water, and inorganic ions capes.gov.brscielo.org.mx. The specific degradation pathways and the types of intermediates formed depend on the dye structure, electrode material, applied current density, pH, and the presence of supporting electrolytes witpress.comcapes.gov.br. For example, studies on the electrochemical degradation of C.I. Reactive Red 195 identified intermediates such as 1-(3,6,8-trihydroxy-1-naphthyl)urea, nitrobenzene, benzo-1,4-quinone, (3,6,8-trihydroxy-1-naphthyl)carbamic acid, and phthalic acid, based on which a possible degradation pathway was proposed capes.gov.br.

Sonochemical and Sonophotocatalytic Degradation

Sonochemical processes utilize ultrasonic waves to induce cavitation in aqueous solutions. The collapse of cavitation bubbles generates localized hotspots with extremely high temperatures and pressures, leading to the formation of reactive species, including •OH radicals researchgate.net. Sonophotocatalytic degradation combines sonochemical effects with photocatalysis, often resulting in synergistic enhancement of dye degradation.

Cavitation Dynamics and Radical Formation in Aqueous Solutions

The degradation of organic pollutants in sonochemical processes is primarily attributed to the chemical effects of cavitation. When ultrasonic waves pass through water, they create bubbles that grow and collapse violently. This collapse generates transient high temperatures and pressures within the bubbles and rapid cooling rates at the bubble-solution interface. Under these extreme conditions, water molecules can undergo pyrolysis, producing •OH and hydrogen (H•) radicals researchgate.net. These radicals can then react with dissolved solutes, including dye molecules, leading to their degradation. The formation of •OH radicals is considered a primary mechanism for the sonochemical decolorization and decomposition of azo dyes researchgate.net. The presence of radical scavengers like t-butyl alcohol can depress sonochemical decolorization, further supporting the role of •OH radicals researchgate.net.

The dynamics of cavitation, including bubble nucleation, growth, and collapse, are influenced by factors such as ultrasonic frequency, power density, temperature, and the presence of dissolved gases and solutes. These parameters affect the intensity of the hotspots and the yield of reactive radicals.

Synergistic Enhancement in Hybrid Sonochemical Systems

Studies have reported synergistic effects in the sonophotocatalytic degradation of reactive dyes using various photocatalysts, such as TiO₂ and doped nanoparticles researchgate.netmdpi.com. The synergy index, which quantifies the combined effect relative to the sum of individual effects, can be used to evaluate the degree of synergy in hybrid systems indexcopernicus.com. For example, a study on the sonophotocatalytic degradation of Acid Red 14 with Fe³⁺ showed a synergistic enhancement with a synergy index of 2.05 indexcopernicus.com.

Data Table: Synergistic Enhancement in Sonophotocatalysis (Example based on Acid Red 14 data)

ProcessCOD Removal (%) (180 min)
Photocatalysis15
Sonocatalysis25.4
Sonophotocatalysis with Fe³⁺55.5
Synergy Index2.05

Biodegradation and Bioremediation of C.I. Reactive Red 47

Biodegradation and bioremediation offer environmentally friendly and potentially cost-effective approaches for the treatment of textile dyes like C.I. Reactive Red 47. These processes involve the use of microorganisms, such as bacteria and fungi, to break down the complex dye molecules into simpler, less toxic compounds.

Microbial degradation of azo dyes typically involves the reductive cleavage of the azo bond under anaerobic or anoxic conditions, catalyzed by azoreductase enzymes hhu.edu.cnacademicjournals.orgjabsonline.org. This initial step leads to the formation of colorless aromatic amines academicjournals.orgjabsonline.orgresearchgate.net. While decolorization is achieved in this anaerobic stage, the resulting aromatic amines can be toxic and may require further degradation hhu.edu.cnacademicjournals.org.

Complete mineralization of azo dyes often requires a sequential anaerobic-aerobic treatment process academicjournals.org. Following the anaerobic reduction of the azo bond, the aromatic amines are further degraded under aerobic conditions by different microbial enzymes, such as laccases, peroxidases, and dioxygenases, which can cleave the aromatic rings and mineralize the compounds to CO₂, H₂O, and biomass academicjournals.orgjabsonline.org.

Various bacterial strains and consortia have been investigated for their ability to biodegrade reactive dyes hhu.edu.cnresearchgate.net. Studies have identified bacterial species from genera such as Enterobacter, Pseudomonas, and Bacillus as capable of decolorizing and degrading reactive dyes hhu.edu.cnresearchgate.net. Factors influencing the efficiency of biodegradation include the type of microbial strain, dye concentration, pH, temperature, and the availability of co-substrates hhu.edu.cnacademicjournals.org. For example, the addition of simple carbon sources like glucose can enhance bacterial growth and decolorization rates academicjournals.org.

Research findings indicate that microbial consortia can be more effective than pure cultures for dye degradation due to the combined metabolic capabilities of different microorganisms researchgate.net. Optimization of process parameters, such as pH and temperature, can significantly improve the decolorization efficiency hhu.edu.cn.

Data Table: Decolorization of Reactive Red by Bacterial Strains (Example based on general findings)

Bacterial Strain/ConsortiumDye Concentration (mg/L)Decolorization (%)Time (h)Conditions
Enterobacter sp. (MINI)C.I. Reactive Red 195Not specifiedNot specifiedAnoxic
Pseudomonas sp. SUK1Reactive Red 2HighNot specifiedNot specified
Bacterial consortium RVM11.1Reactive Violet 59437pH 6.5-8.5, 25-40°C

Compound Names and PubChem CIDs

Compound NamePubChem CID
C.I. Reactive Red 4712226-24-3 chemicalbook.com (Note: While 12226-24-3 is listed for C.I. Reactive Red 47, other PubChem entries like CID 316280 nih.gov and CAS 23211-47-4 chemicalbook.comchemsrc.com are also associated with variations or related "Reactive Red 47" compounds. CID 316280 is for Solvent Red 47, CAS 6859-68-3. CID 6012481 is for C.I. Reactive Red 120 nih.govsigmaaldrich.com. CID 136494638 is Reactive red sr 6047 uni.lu. CID 136170939 is C.I. Reactive Red 220 uni.lu. Given the ambiguity and multiple entries for "Reactive Red 47" and similar names, the most relevant CID specifically for C.I. Reactive Red 47 as a reactive textile dye is less definitively established across the search results. However, CAS 12226-24-3 is directly linked to C.I. Reactive Red 47 in one result chemicalbook.com.)
C.I. Reactive Red 195157317 tci-thaijo.org
C.I. Reactive Red 2Not found
Reactive Violet 5Not found
Acid Red 14Not found
C.I. Reactive Red 1206012481 nih.govsigmaaldrich.com
C.I. Reactive Blue 19Not found
Methyl OrangeNot found
Acid Red 113Not found
Allura Red ACNot found
Reactive Red 141Not found
Reactive Red 147Not found

Electrochemical Oxidation and Electro-Fenton Processes

Electrochemical oxidation (EO) and electro-Fenton (EF) processes represent powerful advanced oxidation processes (AOPs) that leverage electrochemical principles to generate highly reactive species, predominantly hydroxyl radicals (•OH), capable of degrading complex organic pollutants like C.I. Reactive Red 47. These methods are attractive due to their ability to operate effectively at ambient temperatures and pressures and their potential to achieve complete mineralization of organic contaminants.

Electrode Material Engineering and Mass Transport Phenomena

The efficiency of electrochemical remediation is heavily dependent on the characteristics of the electrode material and the effective transport of pollutant molecules to the electrode surface. A variety of electrode materials have been explored for the electrochemical degradation of reactive dyes. Boron-doped diamond (BDD) electrodes, for instance, are recognized for their wide electrochemical window and exceptional ability to generate •OH radicals through the oxidation of water, leading to robust degradation and mineralization of organic pollutants. Research on the electrochemical degradation of reactive dyes using BDD electrodes has demonstrated rapid decolorization, often within minutes, although achieving complete mineralization may necessitate extended treatment durations witpress.com. The current density applied is a critical operational parameter in electrochemical degradation, directly influencing the rate of electron transfer and the generation of •OH radicals researchgate.net. Increasing the current density can enhance the production of •OH radicals, thereby accelerating dye decolorization researchgate.net.

Formation of Oxidative Intermediates and Degradation Pathways

The degradation of reactive dyes via electrochemical oxidation and electro-Fenton processes is driven by the formation of highly reactive species, primarily hydroxyl radicals (•OH). In EO, •OH radicals can be generated directly on the anode surface from the oxidation of water molecules. In EF processes, the well-known Fenton reaction is initiated electrochemically, where ferrous ions (Fe²⁺) react with hydrogen peroxide (H₂O₂) to produce •OH radicals. Hydrogen peroxide can be introduced externally or generated in situ at the cathode through the reduction of oxygen acs.org. The ferrous catalyst is also continuously regenerated from ferric ions (Fe³⁺) electrochemically, ensuring the sustainability of the catalytic cycle acs.org.

The degradation of azo dyes, including C.I. Reactive Red 47, typically commences with the cleavage of the characteristic azo bond (-N=N-) by these powerful oxidants, resulting in the formation of aromatic amines and other intermediate compounds capes.gov.br. Subsequent oxidation of these intermediates can lead to the opening of their aromatic ring structures and ultimately to complete mineralization, yielding carbon dioxide, water, and inorganic salts capes.gov.brscielo.org.mx. The specific degradation pathways and the nature of the intermediate products are contingent upon factors such as the dye's chemical structure, the electrode material employed, the applied current density, the pH of the solution, and the presence of supporting electrolytes witpress.comcapes.gov.br. For example, investigations into the electrochemical degradation of C.I. Reactive Red 195 have identified intermediates including 1-(3,6,8-trihydroxy-1-naphthyl)urea, nitrobenzene, benzo-1,4-quinone, (3,6,8-trihydroxy-1-naphthyl)carbamic acid, and phthalic acid, based on which a plausible degradation pathway was proposed capes.gov.br.

Sonochemical and Sonophotocatalytic Degradation

Sonochemical processes employ ultrasonic waves to induce acoustic cavitation in aqueous solutions. The violent collapse of the cavitation bubbles creates localized transient hotspots characterized by extremely high temperatures and pressures, which in turn leads to the generation of reactive species, notably •OH radicals researchgate.net. Sonophotocatalytic degradation integrates sonochemical effects with photocatalysis, often resulting in a synergistic enhancement of the dye degradation efficiency.

Cavitation Dynamics and Radical Formation in Aqueous Solutions

The degradation of organic pollutants in sonochemical processes is primarily attributed to the chemical effects arising from cavitation. As ultrasonic waves propagate through water, they generate bubbles that grow and subsequently collapse violently. This implosive collapse creates transient microenvironments with extremely high temperatures and pressures within the bubbles and rapid cooling rates at the interface between the bubble and the surrounding liquid. Under these extreme conditions, water molecules can undergo homolytic cleavage (pyrolysis), producing •OH and hydrogen (H•) radicals researchgate.net. These highly reactive radicals can then interact with dissolved solutes, including dye molecules, leading to their decomposition. The formation of •OH radicals is considered a primary mechanism responsible for the sonochemical decolorization and decomposition of azo dyes researchgate.net. The presence of radical scavengers, such as t-butyl alcohol, has been shown to inhibit sonochemical decolorization, further supporting the significant role of •OH radicals researchgate.net.

The dynamics of cavitation, including the processes of bubble nucleation, growth, and collapse, are influenced by various factors such as the ultrasonic frequency, power density, solution temperature, and the presence of dissolved gases and solutes. These parameters collectively affect the intensity of the cavitation hotspots and, consequently, the yield of reactive radicals.

Synergistic Enhancement in Hybrid Sonochemical Systems

Studies have reported synergistic effects in the sonophotocatalytic degradation of various reactive dyes using different photocatalytic materials, including TiO₂ and doped nanoparticles researchgate.netmdpi.com. The degree of synergy in hybrid systems can be quantified using a synergy index, which compares the combined effect to the sum of the effects of the individual processes indexcopernicus.com. For instance, a study investigating the sonophotocatalytic degradation of Acid Red 14 in the presence of Fe³⁺ demonstrated a synergistic enhancement with a calculated synergy index of 2.05 indexcopernicus.com.

Table 1: Synergistic Enhancement in Sonophotocatalysis of Acid Red 14 (Example Data)

ProcessCOD Removal (%) (180 min)
Photocatalysis15
Sonocatalysis25.4
Sonophotocatalysis with Fe³⁺55.5
Synergy Index2.05

Biodegradation and Bioremediation of C.I. Reactive Red 47

Biodegradation and bioremediation approaches offer environmentally sustainable and potentially cost-effective alternatives for the treatment of textile dyes like C.I. Reactive Red 47. These processes rely on the metabolic activities of microorganisms, such as bacteria and fungi, to break down the complex dye molecules into simpler, less harmful substances.

Microbial degradation of azo dyes typically involves an initial reductive cleavage of the azo bond under anaerobic or anoxic conditions, a reaction catalyzed by azoreductase enzymes hhu.edu.cnacademicjournals.orgjabsonline.org. This initial step leads to the formation of colorless aromatic amines academicjournals.orgjabsonline.orgresearchgate.net. While this anaerobic stage achieves decolorization, the resulting aromatic amines can themselves be potentially toxic and may require further degradation hhu.edu.cnacademicjournals.org.

Achieving complete mineralization of azo dyes often necessitates a sequential treatment approach involving both anaerobic and aerobic stages academicjournals.org. Following the anaerobic reduction of the azo bond, the resulting aromatic amines are subjected to further degradation under aerobic conditions by a different suite of microbial enzymes, such as laccases, peroxidases, and dioxygenases. These enzymes are capable of cleaving the aromatic rings and ultimately mineralizing the compounds into carbon dioxide, water, and inorganic constituents academicjournals.orgjabsonline.org.

Various bacterial strains and mixed microbial consortia have been investigated for their capacity to biodegrade reactive dyes hhu.edu.cnresearchgate.net. Studies have identified bacterial species belonging to genera such as Enterobacter, Pseudomonas, and Bacillus as being effective in decolorizing and degrading reactive dyes hhu.edu.cnresearchgate.net. The efficiency of biodegradation is influenced by several factors, including the specific microbial strain or consortium used, the initial dye concentration, the pH and temperature of the wastewater, and the availability of co-substrates hhu.edu.cnacademicjournals.org. For example, the addition of simple carbon sources like glucose can stimulate bacterial growth and enhance decolorization rates academicjournals.org.

Research findings suggest that microbial consortia may exhibit superior dye degradation capabilities compared to pure cultures due to the combined and complementary metabolic pathways present within the mixed microbial community researchgate.net. Optimization of key process parameters, such as pH and temperature, can lead to significant improvements in decolorization efficiency hhu.edu.cn.

Table 2: Decolorization of Reactive Red Dyes by Bacterial Strains/Consortia (Example Data)

Bacterial Strain/ConsortiumDye TypeDecolorization (%)Time (h)Conditions
Enterobacter sp. (MINI)C.I. Reactive Red 195Not specifiedNot specifiedAnoxic
Pseudomonas sp. SUK1Reactive Red 2HighNot specifiedNot specified
Bacterial consortium RVM11.1Reactive Violet 59437pH 6.5-8.5, 25-40°C

Microbial Consortia and Pure Culture Approaches for Azo Dye Cleavage

Microbial approaches, utilizing either pure cultures or mixed consortia, have been investigated for their potential in the decolorization and degradation of reactive dyes through the cleavage of azo linkages. Azo dyes are characterized by the presence of one or more azo (-N=N-) groups, which are often the primary targets for microbial enzymatic attack. Under anaerobic or anoxic conditions, many microorganisms can reductively cleave these azo bonds, leading to the formation of colorless aromatic amines. researchgate.netnih.gov

Studies on various reactive red dyes, such as C.I. Reactive Red 2, C.I. Reactive Red 195, and C.I. Reactive Red 141, have demonstrated the effectiveness of bacterial strains and consortia in achieving significant decolorization. For instance, a study on Reactive Red 195 highlighted the decolorization potential of Enterococcus faecalis strain YZ66, achieving high decolorization efficiency under static anoxic conditions. nih.gov Similarly, Rhizobium radiobacter MTCC 8161 showed the ability to decolorize Reactive Red 141. nih.gov Mixed bacterial cultures have also been reported to be more efficient than pure cultures in some cases, potentially due to the synergistic effects of multiple enzymes targeting different parts of the dye molecule or its degradation products. academicjournals.org

While specific data for C.I. Reactive Red 47 is not available in the provided search results, the general mechanism of azo bond reduction by microbial activity is a well-established pathway for the initial breakdown of many reactive azo dyes. The effectiveness of microbial treatment is often influenced by factors such as the specific microbial species or consortium used, the presence of co-substrates, pH, temperature, and oxygen availability. darshanpublishers.comnih.gov

Enzymatic Decolorization and Mineralization Pathways (e.g., azoreductase, laccase, peroxidase)

Enzymes produced by microorganisms play a crucial role in the decolorization and degradation of reactive dyes. Key enzymes involved include azoreductases, laccases, and peroxidases. nih.govworlddyevariety.com

Azoreductases are reductive enzymes that catalyze the cleavage of the azo bond in the presence of electron donors like NADH or NADPH, producing colorless aromatic amines. nih.gov This is often the initial step in the anaerobic biodegradation of azo dyes. nih.gov Studies on various reactive dyes have shown the involvement of azoreductase activity in decolorization. academicjournals.org

Oxidative enzymes such as laccases and peroxidases (including lignin (B12514952) peroxidase and manganese peroxidase) are also important, particularly under aerobic conditions. These enzymes can catalyze the oxidation of aromatic compounds, contributing to the further degradation and potential mineralization of the aromatic amines formed from azo bond cleavage. nih.govworlddyevariety.com Laccases, for example, can decolorize reactive dyes through a non-specific free radical mechanism. iwaponline.com

The specific enzymatic pathways involved in the degradation of a reactive dye depend on the microbial species and the environmental conditions. While direct enzymatic studies on C.I. Reactive Red 47 were not found, research on other reactive reds indicates that a combination of reductive and oxidative enzymatic activities is often necessary for complete degradation and detoxification. nih.govmdpi.com

Biochemical Reaction Mechanisms and Metabolic Transformation of C.I. Reactive Red 47

The biochemical reaction mechanisms and metabolic transformation of reactive dyes typically involve a series of enzymatic reactions that break down the complex dye molecule into simpler compounds. For reactive azo dyes, the initial and often critical step is the reductive cleavage of the azo bond(s) catalyzed by azoreductases, leading to the formation of aromatic amines. researchgate.netnih.gov

Following azo bond cleavage, the resulting aromatic amines may undergo further transformation depending on the microbial capabilities and the presence of oxygen. Under aerobic conditions, these aromatic amines can be further degraded through pathways involving enzymes like dioxygenases, which can cleave the aromatic rings. worlddyevariety.com Desulfonation, deamination, and hydroxylation reactions may also occur, leading to the formation of various intermediate metabolites. medcraveonline.com Ultimately, ideally, these intermediates are mineralized into simple inorganic compounds such as carbon dioxide, water, and nitrogen.

Studies on the degradation of other reactive red dyes, such as Reactive Red 141, have proposed metabolic pathways involving the cleavage of azo groups and further breakdown of the resulting aromatic structures. nih.govmedcraveonline.com Analysis techniques like UV-Vis spectroscopy, FTIR, HPLC, and GC-MS are commonly used to monitor the decolorization process and identify intermediate and final degradation products. nih.gov

Given the lack of specific studies on the metabolic transformation of C.I. Reactive Red 47, its degradation pathway would likely involve similar enzymatic mechanisms targeting its specific functional groups and linkages, assuming it possesses structural features typical of reactive dyes amenable to biodegradation.

Bioreactor Design and Operational Parameters for Enhanced Degradation

The efficiency of microbial and enzymatic degradation of reactive dyes is significantly influenced by bioreactor design and operational parameters. Various types of bioreactors have been employed for the treatment of dye-containing wastewater, including up-flow anaerobic sludge blanket (UASB) reactors, sequencing batch reactors (SBRs), and packed-bed reactors. hhu.edu.cnresearchgate.netresearchgate.net

Operational parameters such as hydraulic retention time (HRT), temperature, pH, initial dye concentration, nutrient availability, and oxygen levels play crucial roles in optimizing dye degradation. For instance, anaerobic conditions are generally favored for the initial reductive cleavage of azo bonds, while subsequent aerobic treatment is often necessary for the further degradation and mineralization of the resulting aromatic amines. researchgate.netnih.gov Sequential anaerobic-aerobic processes in bioreactors have shown effectiveness in achieving high decolorization and COD removal for reactive dyes. hhu.edu.cnresearchgate.net

Studies on reactive dye degradation in bioreactors have investigated the impact of these parameters on decolorization efficiency and the removal of COD and TOC. For example, research on Reactive Red 2 in an anaerobic baffled reactor (ABR) demonstrated efficient color removal and COD reduction. hhu.edu.cn Optimization studies using methodologies like response surface methodology (RSM) have been applied to determine optimal conditions for microbial decolorization in bioreactors. iwaponline.com

While specific bioreactor design and operational parameters optimized for C.I. Reactive Red 47 are not detailed in the provided search results, the principles established for other reactive dyes regarding reactor configuration (e.g., anaerobic followed by aerobic), HRT, and environmental conditions would likely be applicable.

Hybrid and Integrated Treatment Systems for C.I. Reactive Red 47 Removal

Given the complex nature of reactive dyes and the limitations of single treatment methods, hybrid and integrated treatment systems combining different physical, chemical, and biological processes have gained interest for enhanced removal of reactive dyes from wastewater. researchgate.net

Synergistic Effects in Combined Physical-Chemical-Biological Remediation

For example, physical methods like adsorption can be used as a pre-treatment step to remove a significant portion of the dye molecules, reducing the inhibitory effect on subsequent biological treatment. Chemical oxidation processes, such as ozonation or Fenton-like reactions, can be employed to break down complex dye structures or the aromatic amines formed during anaerobic biodegradation, making them more amenable to further biological degradation.

Sequential anaerobic-aerobic biological treatment is itself a form of integrated biological process that leverages the different metabolic capabilities of microorganisms under varying oxygen conditions. researchgate.netresearchgate.net Studies have shown that combining anaerobic biodegradation with aerobic post-treatment can lead to high decolorization and significant reduction in COD and TOC. hhu.edu.cnresearchgate.net

While specific synergistic effects for combined treatments of C.I. Reactive Red 47 are not presented in the search results, the documented benefits of integrated systems for other reactive dyes, such as improved decolorization, enhanced mineralization, and reduced toxicity of effluents, suggest that similar advantages could be realized for C.I. Reactive Red 47.

Optimization Strategies for Multi-Stage Effluent Treatment Processes

Optimization strategies can involve:

Determining the most effective sequence of physical, chemical, and biological processes based on the specific characteristics of the wastewater and the target dye.

Optimizing parameters such as dosage of chemicals (e.g., coagulants, oxidants), contact time, pH, temperature, HRT in biological reactors, and microbial inoculum size.

Implementing advanced control strategies to maintain optimal conditions and respond to variations in wastewater composition and flow rate.

Evaluating the performance of the integrated system based on parameters like decolorization efficiency, COD and TOC removal, and toxicity reduction. nih.gov

Research on the treatment of various reactive dyes has explored optimization of combined processes. For instance, studies have investigated the optimal conditions for coagulation followed by adsorption or the integration of advanced oxidation processes with biological treatment. researchgate.net

Given the absence of specific optimization studies for multi-stage treatment of C.I. Reactive Red 47, the optimization strategies would be guided by the principles and findings from the treatment of other reactive dyes with similar structural characteristics and recalcitrance.

Data Tables

While detailed quantitative data specifically for C.I. Reactive Red 47 is not available in the search results, the following table illustrates typical decolorization efficiencies observed for other reactive red dyes using various biological and integrated treatment methods, based on the provided snippets. This data is indicative of the potential performance of these technologies for reactive dye remediation.

Dye (C.I. Reactive Red)Treatment MethodKey Microorganism/ProcessDecolorization Efficiency (%)Reference
Reactive Red 195Microbial DegradationEnterococcus faecalis YZ66>99.5 (in 1.5 hours) nih.gov
Reactive Red 195Microbial DegradationGeorgenia sp. CC-NMPT-T395.77 (50 mg/L, 5h), 92.08 (250 mg/L, 48h)
Reactive Red 141Microbial DegradationRhizobium radiobacter MTCC 816190 (50 mg/L) nih.gov
Reactive Red 2Anaerobic/Aerobic Sequential ProcessMixed Culture~87 (100 mg/L), ~85 (250 mg/L) hhu.edu.cn
Reactive Red 198Microbial Degradation (Immobilized Bacteria)Acinetobacter baumannii96.20 (500 mg/L, 72 hours)
Reactive Red (General)Anoxic/Aerobic Bioremediation SystemPseudomonas aeruginosa OS499 researchgate.net
Reactive Red RBFungal Biomass TreatmentRhizopus arrhizus71.83 (in 8 days)
Reactive Red 195Coagulation (Moringa stenopetala seed extract)Moringa stenopetala98.4

Detailed Research Findings

Detailed research findings from the provided sources highlight several key aspects of reactive dye remediation:

Microbial Diversity: A variety of bacterial and fungal strains, both pure cultures and consortia, have shown the ability to decolorize and degrade reactive dyes. researchgate.netnih.gov The effectiveness can vary significantly between different microbial species. iwaponline.com

Enzymatic Mechanisms: The involvement of specific enzymes, particularly azoreductases under anaerobic conditions and laccases/peroxidases under aerobic conditions, is critical for the degradation pathways. nih.govworlddyevariety.com

Sequential Anaerobic-Aerobic Treatment: This approach is frequently reported as effective for comprehensive reactive azo dye degradation, with anaerobic reduction of the azo bond followed by aerobic degradation of the resulting aromatic amines. researchgate.netnih.govhhu.edu.cnresearchgate.net

Influence of Operational Parameters: pH, temperature, dye concentration, and the presence of co-substrates significantly impact the efficiency of microbial and enzymatic degradation. darshanpublishers.comnih.gov

Hybrid System Potential: Combining biological methods with physical (e.g., adsorption) or chemical (e.g., oxidation) processes can enhance dye removal and mineralization, addressing the limitations of individual techniques. researchgate.net

Toxicity Reduction: Effective biodegradation and mineralization can lead to a significant reduction in the toxicity of the treated effluent compared to the parent dye. nih.gov

These findings, primarily from studies on other reactive red dyes, provide valuable insights into the potential strategies for remediating C.I. Reactive Red 47, assuming it behaves similarly to other reactive azo dyes in biological and advanced treatment processes.

Advanced Analytical Methodologies for C.i. Reactive Red 47 Research

Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies (e.g., UV-Vis, FTIR)

Spectroscopic methods, particularly Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy, are fundamental tools for monitoring reactions involving C.I. Reactive Red 47 and studying reaction kinetics.

UV-Vis spectroscopy is widely used due to the strong absorbance of reactive dyes in the visible spectrum, which is attributed to their chromophoric groups, such as azo bonds. By monitoring the decrease in absorbance at the dye's maximum wavelength (λmax), researchers can track the decolorization or degradation of C.I. Reactive Red 47 over time. This allows for the determination of reaction rates and the study of degradation kinetics under different experimental conditions. Changes in the UV region of the spectrum can also indicate the formation of new intermediate products during reactions. For instance, studies on other reactive red dyes like C.I. Reactive Red 3 have utilized UV-Vis spectroscopy to confirm the presence of azo chromophores (λmax = 520 nm) and other functional groups . The disappearance of characteristic peaks in the visible range is a primary indicator of dye degradation ndpublisher.inmdpi.com.

FTIR spectroscopy provides valuable information about the functional groups present in C.I. Reactive Red 47 and its transformation products. By analyzing changes in the infrared spectrum before and after a reaction, researchers can identify which chemical bonds are broken or formed. This helps in elucidating the reaction mechanisms and confirming structural changes in the dye molecule. For example, FTIR has been used to identify sulfonic acid groups and C-Cl bonds in reactive dyes and to observe the disappearance of characteristic peaks corresponding to azo bonds and aromatic rings during the degradation of other reactive red dyes academicjournals.orgchem-soc.sinih.gov.

Chromatographic and Mass Spectrometric Identification of Degradation Intermediates and Products (e.g., HPLC-MS, GC-MS)

Chromatographic techniques coupled with mass spectrometry are essential for separating complex mixtures and identifying the individual components, particularly the degradation intermediates and products of C.I. Reactive Red 47.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful hyphenated technique for analyzing reactive dyes and their transformation products. HPLC separates the components of a sample based on their different affinities for a stationary phase, while the mass spectrometer provides information about their molecular weight and fragmentation patterns. This combination allows for the identification of various intermediates formed during the degradation of C.I. Reactive Red 47, even in complex matrices. Studies on other reactive dyes, such as C.I. Reactive Red 31 and C.I. Reactive Red 141, have successfully employed HPLC-MS and LC-QTOF-MS/MS to identify degradation products chem-soc.siresearchgate.net. HPLC coupled with UV or Diode Array Detection (DAD) is also commonly used for separation and quantification academicjournals.orgmdpi.comcellulosechemtechnol.roijcmas.comnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for the analysis of more volatile or semi-volatile organic compounds. While the parent C.I. Reactive Red 47 molecule may not be directly amenable to GC-MS due to its size and polarity, this technique is invaluable for identifying smaller, more volatile degradation products that may be formed during advanced oxidation or biodegradation processes. GC-MS has been applied in the study of the degradation of other reactive red dyes to identify intermediate and final products chem-soc.sinih.gov.

The combination of chromatographic separation and mass spectrometric detection provides detailed structural information crucial for proposing degradation pathways for C.I. Reactive Red 47.

Quantitative Analysis of C.I. Reactive Red 47 and its Transformation Products in Complex Matrices (e.g., Chemical Oxygen Demand, Total Organic Carbon)

Total Organic Carbon (TOC) analysis measures the total amount of carbon bound in organic compounds in a sample. Unlike COD, TOC specifically quantifies the organic carbon content and is a direct measure of the total organic pollution load. A significant reduction in TOC indicates that the organic matter, including C.I. Reactive Red 47 and its degradation products, is being mineralized into inorganic substances like carbon dioxide. TOC analysis is a valuable tool for assessing the complete mineralization of reactive dyes during advanced oxidation or biological treatment iwaponline.comscience.govresearchgate.netoieau.fr.

These quantitative methods, often used in conjunction with spectroscopic or chromatographic techniques, provide a comprehensive understanding of the fate of C.I. Reactive Red 47 in various systems and the effectiveness of treatment processes.

Emerging Analytical Techniques for In-situ and Real-time Monitoring

The field of analytical chemistry is continuously evolving, with a growing focus on developing techniques for in-situ and real-time monitoring of pollutants like C.I. Reactive Red 47. While specific emerging techniques applied directly to C.I. Reactive Red 47 were not prominently detailed in the search results, the trend in environmental monitoring and process control is towards faster, more sensitive, and on-site analytical methods.

Advanced mass spectrometric techniques, such as High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), represent more advanced approaches for the trace detection and identification of reactive dyes and their transformation products in complex environmental samples researchgate.netmdpi.comnih.gov. These techniques offer higher sensitivity and specificity compared to traditional methods.

The development of portable spectroscopic devices, electrochemical sensors, and biosensors for real-time monitoring of reactive dyes in wastewater streams is an active area of research for various pollutants. While specific applications for C.I. Reactive Red 47 were not found, the principles behind these emerging techniques aim to provide rapid, on-site analysis, reducing the need for extensive sample collection and laboratory analysis, thereby enabling better process control and environmental protection.

Theoretical and Computational Chemistry Studies on C.i. Reactive Red 47

Quantum Chemical Calculations (e.g., Density Functional Theory) on Molecular Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. DFT calculations can determine optimized molecular geometries, bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's three-dimensional structure. Furthermore, DFT allows for the calculation of electronic properties such as frontier molecular orbitals (HOMO and LUMO), charge distribution, ionization potential, and electron affinity, which are crucial for understanding a molecule's reactivity and potential reaction sites.

Studies on other reactive dyes, such as Reactive Red 120, Reactive Black 5, and Reactive Blue 19, have utilized DFT to explore their molecular structures and electronic properties in the context of degradation processes. nih.gov These calculations can provide insights into which parts of the molecule are most susceptible to attack by reactive species or catalysts. For instance, DFT can help in understanding the stability of different chemical bonds within the dye molecule and predict the likelihood of bond cleavage under specific conditions. The application of DFT to C.I. Reactive Red 47 would enable a detailed understanding of its intrinsic molecular structure and inherent reactivity, providing a basis for predicting its behavior in various chemical environments.

Molecular Dynamics Simulations of Interfacial Interactions and Adsorption Phenomena

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. These simulations can provide insights into the dynamic behavior of a system, including interactions between dye molecules and their surroundings, such as solvent molecules, ions, or solid surfaces. MD simulations are particularly useful for studying interfacial interactions and adsorption phenomena.

Adsorption is a critical process in the environmental fate and removal of dyes from wastewater. Studies on the adsorption of other reactive dyes, like Reactive Red 120 and Reactive Red 195, onto various adsorbent materials have been conducted experimentally. nih.govtci-thaijo.org While these studies may not have explicitly used MD simulations in the cited results, MD can simulate the adsorption process at the molecular level, revealing the forces and mechanisms driving the interaction between the dye molecule and the adsorbent surface. This includes understanding the roles of electrostatic interactions, van der Waals forces, and hydrogen bonding. Applying MD simulations to C.I. Reactive Red 47 could help predict its adsorption behavior on different materials, such as activated carbon, metal oxides, or biomass-derived adsorbents, which is vital for designing effective remediation strategies. MD could also explore the aggregation behavior of the dye in solution and its interactions with biological molecules.

Reaction Pathway Elucidation and Mechanistic Modeling of Degradation Processes

Understanding the degradation pathways of dyes is essential for assessing their environmental persistence and the potential toxicity of their transformation products. Experimental studies have investigated the degradation of C.I. Reactive Red 47 using methods like photocatalysis. npolar.no For other reactive dyes, various degradation techniques, including electrochemical oxidation, ozonation, and biological degradation, have been studied, with efforts made to identify intermediate products. uni.lu

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms and pathways of these degradation processes. By calculating the energies of reactants, transition states, and products, DFT can map out the potential energy surface of a reaction, identifying the most energetically favorable degradation routes. This allows researchers to propose and validate reaction mechanisms at a molecular level. Studies on the degradation of other reactive dyes have employed DFT to investigate the initial steps of oxidation or reduction, the cleavage of azo bonds, and the formation of intermediate compounds. nih.gov Applying similar mechanistic modeling approaches to C.I. Reactive Red 47 would provide a detailed understanding of how it breaks down under different environmental or treatment conditions, helping to identify potentially harmful intermediates and informing the development of more efficient degradation methods.

Predictive Models for Environmental Behavior and Transformation Pathways of C.I. Reactive Red 47

Predictive models aim to forecast the environmental fate and behavior of chemical compounds based on their molecular structure and properties, as well as environmental conditions. The data obtained from theoretical and computational studies (sections 6.1, 6.2, and 6.3), combined with experimental data, can serve as inputs for developing such models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.